molecular formula C10H19NO2 B13269294 3-[(3-Methoxycyclohexyl)oxy]azetidine

3-[(3-Methoxycyclohexyl)oxy]azetidine

Cat. No.: B13269294
M. Wt: 185.26 g/mol
InChI Key: INWNFZDAADEOCT-UHFFFAOYSA-N
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Description

3-[(3-Methoxycyclohexyl)oxy]azetidine is a chemical compound with the molecular formula C10H19NO2 and a molecular weight of 185.26 g/mol It is an azetidine derivative, characterized by a four-membered nitrogen-containing ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of azetidines, including 3-[(3-Methoxycyclohexyl)oxy]azetidine, can be achieved through several methods. . This method is efficient for synthesizing functionalized azetidines but has inherent challenges due to the reactivity of the starting materials.

Industrial Production Methods: Industrial production of azetidines often involves nucleophilic substitution reactions with nitrogen nucleophiles, reduction of β-lactams, or ring-opening of highly strained azabicyclobutanes . These methods are scalable and can be optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 3-[(3-Methoxycyclohexyl)oxy]azetidine undergoes various chemical reactions, including:

    Reduction: Reduction reactions involve the addition of hydrogen atoms, often using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions involve the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-[(3-Methoxycyclohexyl)oxy]azetidine involves its interaction with molecular targets and pathways. The compound’s azetidine ring is highly strained, making it reactive under appropriate conditions . This reactivity allows it to participate in various chemical reactions, including ring-opening and functionalization. The specific molecular targets and pathways depend on the context of its use, such as in medicinal chemistry or material science.

Comparison with Similar Compounds

Properties

Molecular Formula

C10H19NO2

Molecular Weight

185.26 g/mol

IUPAC Name

3-(3-methoxycyclohexyl)oxyazetidine

InChI

InChI=1S/C10H19NO2/c1-12-8-3-2-4-9(5-8)13-10-6-11-7-10/h8-11H,2-7H2,1H3

InChI Key

INWNFZDAADEOCT-UHFFFAOYSA-N

Canonical SMILES

COC1CCCC(C1)OC2CNC2

Origin of Product

United States

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